Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrated decent potency, selectivity, and a remarkable pharmacokinetic profile. Further in vivo characterization in rheumatoid arthritis (RA) models and histopathological evaluation indicated its potential as a clinical candidate. Compound 36 also displayed an excellent safety profile and a sufficient safety margin for human testing. Oral administration in a Phase 1 clinical study with healthy volunteers confirmed its favorable safety, tolerability, and good target engagement. This was measured by levels of IL-2 and TNF-α. []
Relevance: Both compound 36 and 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide share a core structure featuring a benzamide group linked to a complex aromatic system incorporating a 1,3,4-oxadiazole ring. The presence of fluorine substituents on the benzamide ring is also common to both compounds. This structural similarity suggests potential shared pharmacological properties, although their specific targets and mechanisms of action might differ. []
Compound Description: This compound is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). ADX47273 demonstrated preclinical antipsychotic-like and procognitive activities. It increased the response to threshold concentrations of glutamate in fluorometric Ca2+ assays in human embryonic kidney 293 cells expressing rat mGlu5. In vivo, ADX47273 increased extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex, crucial areas for glutamate-mediated signal transduction. []
Relevance: ADX47273 and 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide both contain a piperidine ring directly linked to a 1,2,4-oxadiazole ring. Furthermore, both compounds exhibit a fluoro-phenyl group, highlighting a common structural motif. While their targets differ, the shared structural features might contribute to overlapping pharmacological activities. []
Compound Description: This compound demonstrated antifungal activity against Candida albicans. []
Relevance: While less similar to 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide than the previous two compounds, it still shares the presence of a 1,2,4-oxadiazole ring. This common structural element suggests a potential relationship in terms of chemical synthesis and possibly some basic pharmacophore features. []
Compound Description: This compound is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity, good cellular growth inhibition, modest plasma clearance, and acceptable oral bioavailability. Its carbon-11 labeled derivative (N-[11C]7) was synthesized as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. []
Relevance: Similar to 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide, compound 7 features a 1,3,4-oxadiazole ring as a key structural element. The presence of fluorine substituents on the benzenesulfonamide moiety in compound 7 also aligns with the difluoro substitution on the benzamide ring of the target compound. This suggests that these compounds might share some common features in their interactions with biological targets. []
Compound Description: ND7001 is a phosphodiesterase (PDE)-2 inhibitor that demonstrated anxiolytic effects in mice. These effects were associated with increased cGMP signaling in neurons. []
Relevance: While ND7001 lacks the 1,2,4-oxadiazole ring present in 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide, it shares a core structure featuring a benzamide group directly linked to a complex aromatic system. This structural similarity suggests a potential relationship in terms of their chemical properties and possibly some basic pharmacophore features, even though their specific targets and mechanisms of action differ. []
Compound Description: This compound is a potent and selective κ opioid receptor (KOR) antagonist. It displayed favorable in vitro ADMET and in vivo pharmacokinetic profiles, as well as medication-like duration of action in rat pharmacodynamic experiments. CYM-53093 showed robust efficacy in antagonizing KOR agonist-induced prolactin secretion and in tail-flick analgesia in mice, while exhibiting broad selectivity over a panel of off-target proteins. This compound is currently in phase 1 clinical trials for the treatment of neuropsychiatric disorders. []
Relevance: CYM-53093 and 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide both feature a 3-methyl-1,2,4-oxadiazol-5-yl group connected to a complex aromatic system. This structural similarity, along with the presence of a piperidine ring in both compounds, suggests potential shared features in their interactions with biological targets, despite targeting different receptors. []
(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 10) and (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 33)
Compound Description: Compounds 10 and 33 are triazolo- and imidazopyridine-based retinoic-acid-related orphan receptor γt (RORγt) inverse agonists. Both derivatives exhibited good pharmacological potencies in biochemical and cell-based assays, combined with excellent physicochemical properties, including low to medium plasma protein binding across species. Additionally, both compounds were shown to be active in a rodent pharmacokinetic/pharmacodynamic (PK/PD) model after oral gavage, lowering IL-17 cytokine production in ex vivo antigen recall assays. []
Relevance: While not structurally identical, both compounds 10 and 33, along with 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide, share a common strategy in their design. They utilize a substituted piperazine ring as a linker between a central aromatic core and a terminal group. In compound 10, this terminal group is a cyclopentanecarbonyl moiety, whereas compound 33 utilizes a 5-(tert-butyl)-1,2,4-oxadiazole ring, similar to the target compound. These structural similarities suggest that these compounds may share some common features in their interactions with biological targets, even though their specific targets and mechanisms of action differ. []
Overview
3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzamide core that is substituted with difluoro groups and an oxadiazole moiety, contributing to its unique chemical properties and biological activities. Its CAS number is 1775549-06-8, and it has a molecular formula of C17H12F2N6O2 with a molecular weight of 370.31 g/mol.
Source
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is available from chemical suppliers and has been the subject of research studies focusing on its biological activities and potential therapeutic uses.
Classification
This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms and the oxadiazole ring enhances its pharmacological profile.
Synthesis Analysis
Methods
The synthesis of 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide typically involves several key steps:
Formation of the Oxadiazole Ring: The oxadiazole moiety can be synthesized by cyclizing appropriate precursors under acidic or basic conditions.
Introduction of Difluoro Groups: Fluorination reactions using agents like diethylaminosulfur trifluoride (DAST) or other fluorinating reagents are employed to introduce difluoro substituents onto the benzamide core.
Coupling Reactions: The final step involves coupling the oxadiazole moiety with the difluorobenzamide to form the desired amide bond.
Technical Details
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis
Structure
The molecular structure of 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide can be represented as follows:
Molecular Formula C17H12F2N6O2
Data
Key structural data includes:
Molecular Weight: 370.31 g/mol
Density: Not available
Boiling Point: Not available
Melting Point: Not available.
Chemical Reactions Analysis
Reactions
3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide can participate in various chemical reactions:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions may modify existing functional groups.
Substitution: Nucleophilic substitution reactions can occur due to the presence of fluorine atoms.
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary based on desired transformations but typically involve controlled temperatures and specific solvents.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The difluoro groups and oxadiazole moiety may enhance binding affinity or alter the activity of these targets, potentially leading to inhibitory effects on their functions.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical property data such as density and boiling point are not readily available for this compound, its molecular structure suggests it may exhibit properties typical of similar organic compounds.
Chemical Properties
The chemical properties include:
These properties make it suitable for various applications in research and development.
Applications
Scientific Uses
3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide has several potential applications:
Medicinal Chemistry: Its unique structure positions it as a candidate for drug development aimed at specific biological targets.
Materials Science: The fluorinated structure may impart desirable properties such as thermal stability and resistance to degradation.
Biological Studies: It can be utilized in research to explore its interactions with biological molecules and cellular processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.